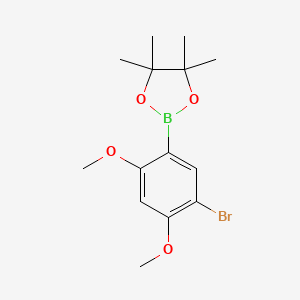

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester

CAS No.: 2121512-99-8

Cat. No.: VC11660779

Molecular Formula: C14H20BBrO4

Molecular Weight: 343.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-99-8 |

|---|---|

| Molecular Formula | C14H20BBrO4 |

| Molecular Weight | 343.02 g/mol |

| IUPAC Name | 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 |

| Standard InChI Key | PZMHCUJQCLDWKR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its pinacol-protected boronic ester functionality. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.02 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |

| InChIKey | PZMHCUJQCLDWKR-UHFFFAOYSA-N |

The pinacol ester group enhances stability by shielding the boronic acid from hydrolysis, making the compound suitable for prolonged storage and reactive conditions. The bromine atom at the 5-position and methoxy groups at the 2- and 4-positions direct electrophilic substitution reactions, enabling regioselective transformations in synthesis .

Synthesis and Optimization

Reaction Pathways

The synthesis of 5-bromo-2,4-dimethoxyphenylboronic acid, pinacol ester typically proceeds via a two-step process:

-

Boronic Acid Formation: Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst.

-

Esterification: The resulting boronic acid reacts with pinacol under acidic conditions to form the ester.

Recent advances highlight the role of solvent choice in optimizing yields. For example, cyclopentyl methyl ether (CPME) has replaced tetrahydrofuran (THF) in analogous reactions due to its higher boiling point (106°C vs. 66°C), which minimizes side reactions and improves efficiency for sterically demanding substrates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume